Ethyl 8-(4-fluorophenyl)-8-oxooctanoate

Medicinal Chemistry HDAC Inhibitor Synthesis Structure-Activity Relationship (SAR)

Ethyl 8-(4-fluorophenyl)-8-oxooctanoate (CAS 898792-76-2; MF: C16H21FO3; MW: 280.33 g/mol) is a synthetic organic compound structurally characterized by an ethyl ester moiety appended to an 8-oxooctanoate backbone that is further substituted at the terminal carbonyl position with a 4-fluorophenyl group. The SMILES notation O=C(CCCCCCC(=O)OCC)c1ccc(F)cc1 and InChIKey OOMSAHDJCGZEKE-UHFFFAOYSA-N establish its precise molecular identity.

Molecular Formula C16H21FO3
Molecular Weight 280.33 g/mol
CAS No. 898792-76-2
Cat. No. B1325859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(4-fluorophenyl)-8-oxooctanoate
CAS898792-76-2
Molecular FormulaC16H21FO3
Molecular Weight280.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C16H21FO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3
InChIKeyOOMSAHDJCGZEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-(4-fluorophenyl)-8-oxooctanoate (CAS 898792-76-2): Chemical Identity and Baseline Characterization for Procurement Evaluation


Ethyl 8-(4-fluorophenyl)-8-oxooctanoate (CAS 898792-76-2; MF: C16H21FO3; MW: 280.33 g/mol) is a synthetic organic compound structurally characterized by an ethyl ester moiety appended to an 8-oxooctanoate backbone that is further substituted at the terminal carbonyl position with a 4-fluorophenyl group [1]. The SMILES notation O=C(CCCCCCC(=O)OCC)c1ccc(F)cc1 and InChIKey OOMSAHDJCGZEKE-UHFFFAOYSA-N establish its precise molecular identity . Its structure features both an ester functionality and a γ-aryl ketone pharmacophore, positioning it as a versatile intermediate potentially relevant to the synthesis of histone deacetylase (HDAC) inhibitors and other bioactive molecular scaffolds. Commercial availability is documented at a minimum purity specification of 95%, with standard long-term storage requiring cool, dry conditions .

Why Ethyl 8-(4-fluorophenyl)-8-oxooctanoate Cannot Be Interchanged with Unsubstituted or Heteroatom-Modified 8-Oxooctanoate Analogs


Substitution of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate with a non-fluorinated phenyl analog such as Ethyl 8-oxo-8-phenyloctanoate (CAS 103187-95-7) or with a halogen-substituted variant such as ethyl 8-(4-bromophenyl)-8-oxooctanoate (CAS not specified; structural analog) is not scientifically neutral. The para-fluoro substituent in the target compound introduces a distinct electronic profile through the strong inductive electron-withdrawing effect of fluorine (Hammett σp = +0.06 for inductive withdrawal) while maintaining minimal steric perturbation relative to hydrogen (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å) [1]. This electronic modulation directly impacts the electrophilicity of the adjacent ketone carbonyl and the lipophilicity of the molecule, parameters that critically govern binding interactions with enzyme active sites, metabolic stability, and membrane permeability. In structurally related HDAC inhibitor series, fluorine substitution has been shown to improve selectivity for specific HDAC isoforms (e.g., HDAC3 over HDAC1/2) and to alter pharmacokinetic profiles [2]. Consequently, any synthetic campaign or biological screening program that disregards the 4-fluoro substitution and substitutes an unsubstituted phenyl, 4-chloro, or 4-bromo analog cannot expect to recapitulate the same reactivity, target engagement, or downstream biological outcomes.

Quantitative Comparative Evidence for Ethyl 8-(4-fluorophenyl)-8-oxooctanoate: Physicochemical Differentiation from Closest Analogs


Structural and Electronic Differentiation: 4-Fluorophenyl vs. Unsubstituted Phenyl 8-Oxooctanoate Esters

The target compound, Ethyl 8-(4-fluorophenyl)-8-oxooctanoate, differs from its closest commercially documented analog, Ethyl 8-oxo-8-phenyloctanoate (CAS 103187-95-7), by the presence of a para-fluoro substituent on the terminal aryl ketone. This substitution yields a molecular weight difference of +18 g/mol (280.33 vs. 262.34 g/mol) and a molecular formula difference of F vs. H (C16H21FO3 vs. C16H22O3). The electronic consequence of this substitution is a measurable inductive withdrawal that polarizes the γ-keto group, as evidenced by differential NMR chemical shifts in analogous fluoroaryl ketones (δ C=O typically shifts downfield by 1–3 ppm relative to unsubstituted phenyl ketones) . While direct IC50 data for this exact ester are not publicly available, class-level SAR from structurally homologous suberoyl-based HDAC inhibitors demonstrates that 4-fluoro substitution on the aryl capping group alters isoform selectivity profiles and can enhance inhibitory potency against HDAC3 by 2- to 5-fold relative to the unsubstituted phenyl counterpart, with IC50 shifts from micromolar to sub-micromolar ranges observed in enzyme inhibition assays [1].

Medicinal Chemistry HDAC Inhibitor Synthesis Structure-Activity Relationship (SAR)

Lipophilicity and Permeability Differentiation: 4-Fluorophenyl vs. 4-Bromophenyl 8-Oxooctanoate Esters

The target compound, Ethyl 8-(4-fluorophenyl)-8-oxooctanoate, presents a distinct lipophilicity profile compared to its heavier halogen-substituted analog, ethyl 8-(4-bromophenyl)-8-oxooctanoate (CAS not specified; structural analog). Based on the atomic contributions to the octanol-water partition coefficient, the replacement of a 4-fluoro substituent with a 4-bromo substituent increases the calculated logP (ClogP) by approximately 0.9 to 1.3 log units, as derived from Hansch-Leo fragmental methods where Δπ (Br vs. F) ≈ +1.0 [1]. This increase in lipophilicity, while potentially enhancing membrane permeability (Papp) in passive diffusion models, also correlates with elevated plasma protein binding, increased susceptibility to cytochrome P450-mediated metabolism, and heightened risk of phospholipidosis and hERG channel blockade in lead optimization campaigns. The 4-fluoro substituent provides an optimal balance: sufficient electron withdrawal to modulate binding affinity without the excessive lipophilicity and metabolic liability burden associated with bromo or iodo substituents [2]. For researchers designing focused libraries or optimizing lead candidates, the 4-fluoro variant offers a more favorable developability profile.

ADME Lipophilicity Cell Permeability

Synthetic Versatility as an Intermediate: Fluorophenyl vs. Unsubstituted Phenyl Scaffolds

The target compound, Ethyl 8-(4-fluorophenyl)-8-oxooctanoate, offers enhanced synthetic versatility relative to its unsubstituted phenyl analog (CAS 103187-95-7) due to the presence of the para-fluoro substituent. This fluoroaryl moiety serves as a latent functional handle for subsequent transformations that are not accessible to the unsubstituted phenyl counterpart. Specifically, the 4-fluorophenyl group can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions (e.g., with amine nucleophiles in the presence of base) to introduce additional functionality ortho or para to the carbonyl, enabling scaffold diversification late in a synthetic sequence [1]. In contrast, the unsubstituted phenyl analog lacks this reactive handle and cannot be elaborated further via SNAr without prior functionalization. Furthermore, the fluorine atom can serve as a bioisostere for hydrogen in medicinal chemistry optimization, allowing researchers to probe electronic effects on target binding while maintaining near-identical steric bulk (van der Waals radii: F = 1.47 Å vs. H = 1.20 Å) [2]. This dual capability—serving as both a static electronic modulator and a latent reactive handle—differentiates the 4-fluorophenyl variant as a strategically more valuable building block in parallel synthesis and lead optimization workflows.

Organic Synthesis Cross-Coupling Prodrug Design

Purity and Analytical Traceability Differentiation: Commercial Specification Benchmarking

Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is commercially available from multiple vendors with a documented minimum purity specification of 95%, accompanied by full Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation upon request . This specification is consistent with industry standards for research-grade intermediates intended for biological screening and synthetic elaboration. The compound's unique molecular identity—defined by its InChIKey OOMSAHDJCGZEKE-UHFFFAOYSA-N and SMILES O=C(CCCCCCC(=O)OCC)c1ccc(F)cc1—ensures unambiguous analytical verification via LC-MS or GC-MS, eliminating the risk of misidentification that can occur with closely related analogs sharing similar molecular weights and retention times . For procurement teams and laboratory managers, this traceability reduces the likelihood of experimental failure due to incorrect compound identity, a risk that is elevated when sourcing less-characterized or single-vendor analogs. The combination of defined purity, analytical certificates, and unambiguous spectral identifiers provides a verifiable quality baseline that supports reproducible experimental outcomes.

Quality Control Analytical Chemistry Procurement Compliance

Recommended Research and Industrial Application Scenarios for Ethyl 8-(4-fluorophenyl)-8-oxooctanoate Procurement


Synthesis of HDAC Inhibitor Intermediates Requiring Electronic Modulation

This compound is best employed as a key intermediate in the synthesis of suberoyl-based hydroxamic acid HDAC inhibitors where the 4-fluorophenyl group serves as a capping moiety. The electron-withdrawing nature of the para-fluoro substituent (σp = +0.06) enables fine-tuning of the zinc-binding group's electronic environment, which class-level SAR studies indicate can shift HDAC isoform selectivity profiles and enhance inhibitory potency [1]. Researchers developing focused HDAC inhibitor libraries should prioritize this 4-fluoro variant over the unsubstituted phenyl analog when seeking to explore electronic SAR or to improve isoform selectivity. The ethyl ester functionality further allows for facile hydrolysis to the corresponding carboxylic acid followed by coupling with hydroxylamine or o-aminoaniline derivatives to generate the hydroxamate or benzamide pharmacophores characteristic of clinical HDAC inhibitors .

Late-Stage Diversification via Nucleophilic Aromatic Substitution (SNAr)

For medicinal chemistry campaigns requiring scaffold diversification at a late synthetic stage, this compound is specifically recommended over the unsubstituted phenyl analog due to the presence of the para-fluoro substituent. The 4-fluorophenyl group can be selectively displaced by amine nucleophiles under SNAr conditions, enabling the introduction of diverse amine-containing fragments without requiring de novo synthesis of each analog [1]. This strategy is particularly valuable in parallel synthesis workflows where minimizing step count directly reduces cost and accelerates hit-to-lead optimization timelines. Researchers should consider this compound when designing synthetic routes that anticipate the need for multiple analogs bearing varied aryl substitution patterns.

Analytical Reference Standard for LC-MS Method Development

Given its well-defined molecular identity (InChIKey OOMSAHDJCGZEKE-UHFFFAOYSA-N, SMILES O=C(CCCCCCC(=O)OCC)c1ccc(F)cc1), molecular weight (280.33 g/mol), and commercial availability at ≥95% purity with accompanying CoA and SDS documentation , this compound is suitable for use as an analytical reference standard in the development and validation of LC-MS methods. Its distinct mass (M+H⁺ = 281.3; M+Na⁺ = 303.3) and retention characteristics enable unambiguous identification and quantification in complex reaction mixtures. Procurement of this compound with full analytical documentation ensures traceability for regulatory submissions and supports reproducible method transfer across laboratories.

Computational Chemistry and Molecular Modeling Studies of Fluorine Effects

This compound serves as an excellent model substrate for computational studies examining the impact of fluorine substitution on molecular conformation, electrostatic potential surfaces, and ligand-protein binding energetics. The minimal steric perturbation of fluorine relative to hydrogen (van der Waals radii: F = 1.47 Å vs. H = 1.20 Å) coupled with its strong inductive electron-withdrawing effect makes it an ideal probe for isolating electronic contributions to binding affinity [2]. Researchers engaged in FEP (free energy perturbation) calculations, quantum mechanical docking studies, or pharmacophore modeling can use this compound as a benchmark case to validate computational predictions against experimental binding data for related fluoroaryl systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-(4-fluorophenyl)-8-oxooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.